Desethyl Amiodarone Hydrochloride

Catalog No.
S706066
CAS No.
96027-74-6
M.F
C23H26ClI2NO3
M. Wt
653.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desethyl Amiodarone Hydrochloride

CAS Number

96027-74-6

Product Name

Desethyl Amiodarone Hydrochloride

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride

Molecular Formula

C23H26ClI2NO3

Molecular Weight

653.7 g/mol

InChI

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H

InChI Key

OCQPMJVGWGJLLG-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl

Synonyms

2-Butyl-3-benzofuranyl-4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl Ketone Hydrochloride;

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl

Potential Therapeutic Applications

  • Antiarrhythmic effects: Similar to amiodarone, N-desethylamiodarone exhibits antiarrhythmic properties. Studies suggest it may be effective in managing various arrhythmias, including atrial fibrillation and ventricular tachycardia [].
  • Anti-fibrotic effects: N-desethylamiodarone has shown promise in preventing and treating fibrosis, a condition characterized by excessive scar tissue formation in organs like the lungs and liver. Research suggests it may be beneficial in managing idiopathic pulmonary fibrosis and non-alcoholic fatty liver disease [, ].
  • Neuroprotective effects: Studies indicate that N-desethylamiodarone possesses neuroprotective properties. It may offer potential benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

Desethyl Amiodarone Hydrochloride is the primary active metabolite of Amiodarone, a widely used antiarrhythmic medication. The chemical structure of Desethyl Amiodarone Hydrochloride is characterized by its complex arrangement, which includes a benzofuran moiety and multiple iodine atoms. Its chemical formula is C25_{25}H30_{30}ClI2_{2}NO3_{3}, and it has a molecular weight of approximately 645.3116 g/mol . This compound is known for its role in treating various cardiac arrhythmias, particularly in life-threatening situations.

The exact mechanism of action of desethylamiodarone is not fully understood, but it is thought to share some similarities with amiodarone. Amiodarone is known to interact with potassium channels in heart cells, thereby affecting the electrical activity of the heart and reducing arrhythmias []. Desethylamiodarone may also interact with these channels, contributing to its antiarrhythmic effects [].

Desethyl Amiodarone Hydrochloride is primarily formed through the metabolic process of Amiodarone, which involves the cytochrome P450 enzymes CYP3A4 and CYP2C8. These enzymes facilitate the N-dealkylation of Amiodarone, leading to the formation of Desethyl Amiodarone. The compound can undergo further reactions, including hydroxylation, which has been observed in animal studies but lacks clear clinical significance .

The reaction pathway can be summarized as follows:

  • Amiodarone Metabolism:
    • Amiodarone + CYP3A4/CYP2C8 → Desethyl Amiodarone Hydrochloride
  • Possible Hydroxylation:
    • Desethyl Amiodarone → Hydroxylated Metabolites (not fully characterized)

Desethyl Amiodarone Hydrochloride exhibits significant biological activity as an antiarrhythmic agent. It functions by prolonging the action potential duration and refractory period in myocardial tissue, thereby stabilizing cardiac rhythm. Furthermore, it has been shown to inhibit various ion channels, including sodium and potassium channels, contributing to its therapeutic effects .

In terms of pharmacodynamics, Desethyl Amiodarone demonstrates a high degree of protein binding (approximately 96%), which influences its bioavailability and therapeutic efficacy .

The synthesis of Desethyl Amiodarone Hydrochloride can be achieved through several methods. One common approach involves the reaction of the free base form of Amiodarone with chloroethyl chloroformate in a solvent such as toluene. This reaction results in the formation of Desethyl Amiodarone, which can then be converted into its hydrochloride salt form through acidification .

General Synthesis Steps:

  • Reaction Setup: Combine Amiodarone with chloroethyl chloroformate in toluene.
  • Reaction Conditions: Maintain appropriate temperature and stirring to facilitate reaction.
  • Isolation: Purify the resulting Desethyl Amiodarone.
  • Hydrochloride Formation: Treat with hydrochloric acid to yield Desethyl Amiodarone Hydrochloride.

Desethyl Amiodarone Hydrochloride is primarily utilized in clinical settings for managing arrhythmias, especially in patients who are resistant to other treatments. Its effectiveness in controlling ventricular tachycardia and atrial fibrillation makes it a valuable option for cardiologists . Additionally, it serves as an analytical reference standard in pharmacokinetic studies involving Amiodarone.

Interaction studies have demonstrated that Desethyl Amiodarone can inhibit various cytochrome P450 enzymes, notably CYP2D6 and CYP3A4, which may lead to altered metabolism of co-administered drugs . This inhibition can result in increased plasma levels of other medications metabolized by these enzymes, necessitating careful monitoring when used concurrently with other pharmacological agents.

Several compounds share structural or functional similarities with Desethyl Amiodarone Hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
AmiodaroneBenzofuran derivativeAntiarrhythmicParent compound; broader spectrum of action
N-DesethylamiodaroneBenzofuran derivativeAntiarrhythmicDirectly related metabolite; less potent than Desethyl Amiodarone Hydrochloride
DronedaroneBenzofuran derivativeAntiarrhythmicNon-iodinated; reduced side effects compared to Amiodarone
SotalolBenzosulfamideAntiarrhythmicClass III antiarrhythmic; primarily beta-blocking effects

Desethyl Amiodarone Hydrochloride stands out due to its specific metabolic pathway from Amiodarone and its potent antiarrhythmic properties while also exhibiting significant interactions with drug metabolism pathways.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

652.96907 g/mol

Monoisotopic Mass

652.96907 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

Other CAS

96027-74-6

Dates

Modify: 2023-08-15

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